N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide
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Overview
Description
The compound “N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . The molecule also contains a dichlorobenzamide group, which is a common motif in pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The bipyridine moiety could potentially coordinate to metal ions, while the dichlorobenzamide group could undergo various reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Transition-Metal Catalysis and Ligands
Bipyridine derivatives, including N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide, serve as essential ligands in transition-metal catalysis. These compounds coordinate strongly with metal centers, making them valuable for catalytic reactions. Researchers have explored their use in Suzuki coupling, Negishi coupling, and Stille coupling reactions . These applications enhance the efficiency of organic transformations and facilitate the synthesis of complex molecules.
Photosensitizers and Photodynamic Therapy (PDT)
Bipyridine-based compounds exhibit photophysical properties that make them suitable as photosensitizers. In photodynamic therapy (PDT), these molecules generate reactive oxygen species upon light activation, selectively destroying cancer cells. N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide could be a promising candidate for PDT due to its unique structure and potential phototoxicity .
Supramolecular Architectures
Supramolecular chemistry involves the assembly of complex structures through non-covalent interactions. Bipyridine derivatives contribute to the design of supramolecular architectures, such as coordination polymers, metal-organic frameworks (MOFs), and host-guest complexes. Researchers explore their self-assembly behavior and applications in materials science .
Viologens and Electrochromic Materials
Viologens, which contain bipyridine moieties, are electrochromic compounds. They change color reversibly upon electrochemical oxidation or reduction. N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide derivatives could find use in electrochromic devices, smart windows, and displays .
Mechanism of Action
Target of Action
Bipyridine compounds are known to strongly coordinate with metal centers
Mode of Action
The exact mode of action of N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide is currently unknown due to the lack of specific studies on this compound. It’s worth noting that bipyridine compounds are often used as ligands in transition-metal catalysis , which could suggest a potential interaction with metal ions in biological systems.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing how the drug is absorbed and distributed in the body, how it is metabolized, and how it is eliminated
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect a drug’s effectiveness . .
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a pharmaceutical compound, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
properties
IUPAC Name |
3,4-dichloro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O/c19-15-4-3-13(10-16(15)20)18(24)23-11-14-2-1-7-22-17(14)12-5-8-21-9-6-12/h1-10H,11H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQGZFTWQCUNEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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